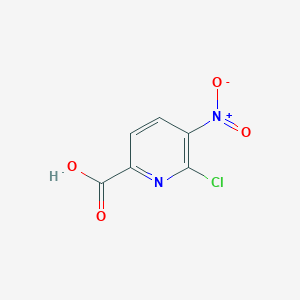
1-(5-Chloro-2-methoxyphenyl)-2-thiourea
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-2-thiourea (CMUT) is a thiourea derivative with a wide range of applications in organic synthesis, biochemistry, and medicine. It is a colorless solid with a melting point of 84-86°C. CMUT is an important reagent used in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reactions. In addition, CMUT has been used in the synthesis of various drugs, as well as in the synthesis of peptides and other organic compounds. CMUT has also been used as a catalyst in the synthesis of several pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-2-thiourea have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis and structural characterization of various thiourea derivatives, including those with chloro and methoxy substituents, have been extensively studied. These compounds are often characterized using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction analysis to elucidate their molecular and crystal structures, providing a foundation for understanding their chemical behavior and potential uses in various fields (Hritzová et al., 2005).
Biological Activities
Thiourea derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical and medicinal chemistry research. Studies have explored their antimicrobial, antifungal, and antioxidant properties. For example, certain thiourea compounds have been evaluated for their DNA-binding capabilities, which could have implications for developing new therapeutic agents. These studies involve various assays to determine the compounds' interactions with DNA and their potential as antimicrobial agents (Tahir et al., 2015).
Material Science and Photoluminescence
In material science, some thiourea derivatives demonstrate interesting photoluminescent properties that could be leveraged in sensor technology and other applications. Research into these properties includes studying the compounds' fluorescence and how it can be quenched by various ions, which may lead to the development of sensitive detection methods for specific chemicals or ions in environmental and biological samples (Sunil & Rao, 2015).
Synthesis of Heterocyclic Compounds
Thiourea derivatives are also pivotal in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. They serve as key intermediates in various chemical reactions, leading to the formation of complex molecules with potential biological activities. Research in this area focuses on optimizing synthesis routes and exploring the reactivity of thiourea derivatives to expand the repertoire of available heterocyclic compounds (Benneche et al., 2011).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMNHAXMORNHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213867 | |
| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-2-thiourea | |
CAS RN |
63980-69-8 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63980-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63980-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)




![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)